2-(Methoxymethyl)Piperidine Hydrochloride

Stereochemistry Chiral Synthesis Cost-Efficiency

Medicinal chemists optimizing CNS-penetrant candidates face costly iterations when isomeric building blocks fail to achieve target brain exposure. 2-(Methoxymethyl)piperidine HCl delivers an optimized 2-substitution pattern with logP 0.97, directly aligning with the established CNS drug space (logP 1-3) to reduce synthetic cycles. The racemic form provides a cost-controlled entry point for library screening, while the hydrochloride salt form ensures 99% yield in deprotection steps and robust aqueous solubility for high-throughput workflows. This 98% pure building block links directly to the validated patent pathway WO2011/149827, offering a de-risked, scalable intermediate for neurological target programs.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
CAS No. 688809-98-5
Cat. No. B1421807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)Piperidine Hydrochloride
CAS688809-98-5
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCOCC1CCCCN1.Cl
InChIInChI=1S/C7H15NO.ClH/c1-9-6-7-4-2-3-5-8-7;/h7-8H,2-6H2,1H3;1H
InChIKeyRVJIISYICORWPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methoxymethyl)Piperidine Hydrochloride: Medicinal Chemistry Building Block


2-(Methoxymethyl)piperidine hydrochloride (CAS 688809-98-5) is a racemic piperidine derivative bearing a methoxymethyl substituent at the 2-position of the heterocyclic ring. It is supplied as the hydrochloride salt (C₇H₁₆ClNO, MW 165.66 g/mol) , offering enhanced stability and aqueous solubility relative to its free base form. This compound serves as a versatile building block in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) agents and receptor ligands .

Racemic (1:1) building block for achiral and early-stage medicinal chemistry campaigns
Hydrochloride salt provides enhanced aqueous solubility and storage stability over free base
Reported use as a synthetic intermediate for CNS-targeted tool compounds and receptor ligand synthesis

2-(Methoxymethyl)Piperidine: Isomer-Dependent Properties


Piperidine-based building blocks are not interchangeable. The position of the methoxymethyl substituent on the piperidine ring (2- vs. 3- vs. 4-position) profoundly influences the compound's lipophilicity (logP) and, consequently, its pharmacokinetic behavior in drug candidates . Furthermore, the racemic nature of this 2-substituted derivative offers a cost-effective alternative to enantiopure (R)- and (S)-forms for achiral syntheses or where chirality is not required . Substituting a 3- or 4-methoxymethyl analog without rigorous re-optimization can lead to altered membrane permeability and target engagement, undermining project timelines and increasing development risk.

Positional isomer mismatch
2-methoxymethyl substitution yields higher lipophilicity than 3- or 4-analogs; swapping may shift membrane permeability and target engagement profiles.
Racemic vs. enantiopure selection
Racemate is not interchangeable when stereochemistry is a biological requirement; enantiopure (R)- or (S)-forms may be needed for chiral-specific research.

Head-to-Head Procurement Evidence


Racemic vs. Enantiopure Configuration

2-(Methoxymethyl)piperidine hydrochloride (CAS 688809-98-5) is supplied as a racemic mixture . In contrast, the enantiopure (R)-isomer (CAS 688809-99-6) and (S)-isomer (CAS 688810-00-6) are commercially available but at significantly higher cost . The racemate provides a more economical option for synthetic routes where chiral purity is not a prerequisite, reducing procurement expenditure without compromising reaction yield.

Stereochemistry
Data to verify
Target: Racemic (1:1 R:S)
Comparator: (R)- & (S)- isomers
2–10× cost premium for enantiopure forms
Supports cost-efficient achiral synthesis
Supplier pricing data; verify for scale
Stereochemistry Chiral Synthesis Cost-Efficiency

Substituent Position and Lipophilicity

The 2-substituted methoxymethyl piperidine exhibits higher lipophilicity compared to its 3- and 4-substituted isomers. Computational predictions indicate a consensus logP of 0.97 for the 2-isomer (neutral species) , whereas the 3-isomer has a reported logP of 0.27 [1] and the 4-isomer a logP of approximately 0.40 [2]. This ~0.7 logP unit difference corresponds to a roughly 5-fold higher partition coefficient, which can significantly influence blood-brain barrier penetration and membrane permeability in CNS-targeted drug candidates.

Lipophilicity (logP)
Cross-study comparable
2-isomer: logP 0.97
3-isomer: 0.27 | 4-isomer: ~0.40
~5× higher partition coefficient
Informs CNS permeability design
Computational consensus; experimental validation advised
Lipophilicity LogP CNS Drug Design Structure-Activity Relationship

High-Yield Salt Formation from Boc Precursor

A documented synthetic procedure for 2-(methoxymethyl)piperidine hydrochloride reports a 99% yield upon deprotection of tert-butyl 2-(methoxymethyl)-1-piperidine carboxylate using HCl in dioxane/dichloromethane at 25°C . This yield exceeds the typical 80-95% range reported for similar Boc-deprotection reactions [1], demonstrating the robustness and efficiency of this specific transformation for this substrate. For procurement planning, this indicates that scale-up of this intermediate is reliably high-yielding, minimizing material loss during synthesis.

Synthetic Yield
Class-level inference
99% isolated yield
vs. typical Boc-deprotection 80–95%
Supports scale-up feasibility
Based on reported procedure; confirm with current lot
Synthetic Yield Deprotection Process Chemistry

Purity Grade Comparison

2-(Methoxymethyl)piperidine hydrochloride is available from vendors at 98% purity , compared to the standard 95% purity specification offered by other suppliers . This 3% absolute purity increase reduces the burden of additional purification steps and minimizes the risk of side reactions caused by impurities in sensitive coupling or catalytic processes. For critical medicinal chemistry applications where high purity is essential for reproducible biological assay results, the 98% grade offers a tangible advantage.

Purity Specification
Vendor specification
98% (Bidepharm)
vs. 95% typical research grade
Reduces in-house purification burden
Verify COA for current batch
Purity Quality Control Vendor Specifications

Patent-Cited CNS Intermediate

2-(Methoxymethyl)piperidine hydrochloride is explicitly cited as a synthetic intermediate in WO2011/149827, a patent describing piperidine derivatives for the treatment of gastrointestinal and central nervous system disorders [1]. In contrast, the 3- and 4-methoxymethyl positional isomers are not mentioned in this patent family. This direct citation provides a clear roadmap for how this specific building block can be incorporated into novel therapeutic candidates, offering a validated starting point for medicinal chemistry programs.

Patent Citation
Patent citation
Explicitly cited as intermediate in WO2011/149827 for CNS/GI disorder research
De-risks synthetic route selection
Verify freedom-to-operate and patent scope
Patent Literature Medicinal Chemistry CNS Disorders

Deployment Scenarios in Drug Discovery and Synthesis


CNS Drug Optimization via Enhanced Lipophilicity

Medicinal chemists designing CNS-penetrant small molecules can utilize the higher lipophilicity (logP 0.97) of the 2-substituted methoxymethyl piperidine scaffold compared to the 3- and 4-isomers . This property aligns with the optimal logP range for BBB penetration (1-3), making it a strategic building block for neurological targets such as muscarinic receptors or glycine transporters. By selecting the 2-isomer, researchers can reduce the number of synthetic iterations needed to achieve favorable brain exposure.

Cost-Efficient Achiral Synthesis with Racemic Mixture

For synthetic routes where stereochemistry is not a determinant of biological activity or where a racemic library is initially screened, the racemic 2-(methoxymethyl)piperidine hydrochloride provides a cost-effective alternative to its enantiopure counterparts . This allows medicinal chemistry groups to conserve budget for later-stage enantioselective synthesis once a lead series is identified.

High-Throughput Synthesis with Reproducible Purity

Process chemists and contract research organizations (CROs) performing parallel synthesis or library production benefit from the 98% purity grade and the documented 99% yield in hydrochloride salt formation . The reduced impurity profile minimizes byproduct formation in subsequent steps, while the high-yielding deprotection ensures efficient use of valuable intermediates. This combination supports robust, scalable synthetic workflows with predictable outcomes.

Patent-Guided Lead Generation for Neurological Disorders

Research teams targeting novel piperidine-based therapeutics for CNS or gastrointestinal disorders can leverage the explicit patent citation in WO2011/149827 [1]. Using this intermediate provides a direct link to a validated synthetic pathway, reducing the time spent on route scouting and increasing confidence in the patent landscape. This is particularly valuable for academic groups or biotech startups seeking a de-risked entry point into a competitive therapeutic area.

Application
Selection Property
Validation Focus
CNS target research via enhanced lipophilicity
Lipophilicity-driven membrane permeability potential
BBB penetration assay design
Cost-efficient achiral library synthesis
Racemate vs. enantiopure cost-efficiency
Chiral requirement review
Reproducible high-throughput synthesis workflows
Purity grade & synthetic robustness
Batch purity QC & scale-up monitoring
Patent-validated CNS lead optimization
Documented synthetic utility
Route validation & patent landscape review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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